3-Bromo-6-fluoro-1H-indole-5-carbonitrile

Immuno-oncology IDO1 inhibition Cellular assay

3-Bromo-6-fluoro-1H-indole-5-carbonitrile: the orthogonal C3-Br, C5-CN, C6-F substitution pattern enables sequential diversification without protecting group manipulation. The C3 bromo handle supports rapid Suzuki, Buchwald, or Sonogashira couplings for parallel library synthesis, while the 5-nitrile and 6-fluoro groups maintain target engagement and metabolic stability. Compared to non-brominated analogs, this scaffold eliminates late-stage halogenation, reducing synthetic step count and improving yield. Ideal for kinase, HDAC, IDO1 inhibitor programs.

Molecular Formula C9H4BrFN2
Molecular Weight 239.04 g/mol
Cat. No. B11872284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-fluoro-1H-indole-5-carbonitrile
Molecular FormulaC9H4BrFN2
Molecular Weight239.04 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=C1C(=CN2)Br)F)C#N
InChIInChI=1S/C9H4BrFN2/c10-7-4-13-9-2-8(11)5(3-12)1-6(7)9/h1-2,4,13H
InChIKeyDHXBGVYVBBWWPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-fluoro-1H-indole-5-carbonitrile: Structural and Procurement Baseline for Medicinal Chemistry Intermediates


3-Bromo-6-fluoro-1H-indole-5-carbonitrile (CAS 2131007-04-8, molecular formula C9H4BrFN2, molecular weight 239.05) is a polysubstituted indole derivative featuring three distinct functional handles at the 3-, 5-, and 6-positions of the indole nucleus . The compound contains a bromo substituent at C3 (enabling cross-coupling chemistry), a nitrile group at C5 (providing polarity and hydrogen-bond acceptor capacity), and a fluoro substituent at C6 (modulating lipophilicity and metabolic stability) . This precise substitution pattern positions the compound as a versatile synthetic intermediate within medicinal chemistry programs targeting kinases, epigenetic enzymes, and immuno-oncology targets .

Why 3-Bromo-6-fluoro-1H-indole-5-carbonitrile Cannot Be Replaced by Common Indole-5-carbonitrile Analogs


The 3-bromo substituent is not a passive structural ornament but a functional handle essential for downstream diversification, particularly in transition metal-catalyzed cross-coupling reactions [1]. Substituting this compound with the non-brominated analog 6-fluoro-1H-indole-5-carbonitrile (CAS 1427358-21-1) eliminates the capacity for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling at the C3 position . Conversely, replacing it with 3-bromoindole-5-carbonitrile lacking the 6-fluoro group alters both electronic properties and potential metabolic liabilities [2]. The unique convergence of three orthogonal functional groups — each addressable via distinct synthetic methodologies — creates a substitution pattern that is not replicable by any single comparator scaffold, directly impacting reaction sequence feasibility and final compound architecture in multi-step medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 3-Bromo-6-fluoro-1H-indole-5-carbonitrile vs. Closest Structural Analogs


IDO1 Inhibitory Potency: Sub-Nanomolar Affinity in Human Cellular Assays

Compounds incorporating the 3-bromo-6-fluoro-1H-indole-5-carbonitrile scaffold demonstrate potent IDO1 inhibition with IC50 values consistently in the low nanomolar range across multiple human cell lines. In IFNγ-stimulated human HeLa cells, the scaffold-containing compound BDBM50587578 exhibits an IC50 of 2.20 nM against IDO1-mediated kynurenine formation after 48 hours, measured by spectrophotometry [1]. In human LXF-289 cells, a related scaffold-containing compound BDBM50514753 shows an IC50 of 14 nM, and in human A375 melanoma cells, IC50 values of 16 nM are observed [2].

Immuno-oncology IDO1 inhibition Cellular assay

HDAC1 Inhibitory Activity: 9.20 nM IC50 Against Human HDAC1

The 3-bromo-6-fluoro-1H-indole-5-carbonitrile core, when elaborated into inhibitor BDBM50465408 (ChEMBL4288076), demonstrates potent inhibition of human histone deacetylase 1 (HDAC1) with an IC50 of 9.20 nM in a fluorescence-based assay using recombinant full-length HDAC1 and fluorogenic substrate 3 after 30 minutes [1]. The same compound exhibits selectivity over IDO1 (IC50 = 113 nM), representing a 12.3-fold selectivity window [2].

Epigenetics HDAC inhibition Cancer therapeutics

Cross-Coupling Diversification Potential: The C3 Bromo Functional Handle

The C3 bromo substituent serves as a functional handle for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling systematic diversification at the 3-position of the indole core [1]. Nucleophilic substitution of 3-bromoindole derivatives under phase transfer catalysis (PTC) has been demonstrated as a viable synthetic approach, confirming the reactivity of the C3 bromo position [2]. 6-Fluoroindole can be brominated at the 3-position using N-bromosuccinimide (NBS) in DMF at room temperature for 2 hours, yielding 3-bromo-6-fluoroindole precursors .

Synthetic chemistry Cross-coupling Scaffold diversification

Physicochemical Differentiation: Molecular Weight and cLogP Shift vs. Non-Brominated Analog

3-Bromo-6-fluoro-1H-indole-5-carbonitrile (MW 239.05, molecular formula C9H4BrFN2) differs substantially in physicochemical properties from its non-brominated analog 6-fluoro-1H-indole-5-carbonitrile (MW 160.15, C9H5FN2) . The bromo substituent increases molecular weight by 78.9 Da (49.3% increase) and contributes an additional heavy atom with significant polarizability. Class-level SAR indicates that bromo substitution on indole scaffolds increases lipophilicity (estimated ΔcLogP ≈ +0.7 to +1.0) relative to the unsubstituted analog, which affects membrane permeability, metabolic stability, and plasma protein binding [1].

Physicochemical properties Drug-likeness Lead optimization

Evidence-Backed Application Scenarios for 3-Bromo-6-fluoro-1H-indole-5-carbonitrile


Immuno-Oncology: IDO1 Inhibitor Scaffold Elaboration

The 3-bromo-6-fluoro-1H-indole-5-carbonitrile core, when elaborated via C3 cross-coupling, yields IDO1 inhibitors with cellular IC50 values as low as 2.20 nM in IFNγ-stimulated human HeLa cells [1]. Procurement supports medicinal chemistry campaigns targeting the kynurenine pathway for cancer immunotherapy, where nanomolar IDO1 inhibition is required for meaningful in vivo efficacy [2]. The scaffold enables systematic SAR exploration at the C3 position while maintaining the 5-nitrile and 6-fluoro substituents critical for target engagement.

Epigenetic Drug Discovery: HDAC1 Inhibitor Development

Compounds derived from this scaffold demonstrate potent HDAC1 inhibition (IC50 = 9.20 nM) with measurable selectivity over IDO1 (12.3-fold) [1]. This dual-activity profile supports programs investigating HDAC inhibition for oncology and inflammatory disease applications, where the 3-bromo position serves as a diversification point for optimizing isoform selectivity and pharmacokinetic properties [2]. The 5-carbonitrile and 6-fluoro groups contribute to zinc-binding group orientation and metabolic stability.

Kinase Inhibitor Library Construction and Haspin Kinase Targeting

The bromo-fluoro-carbonitrile substitution pattern on the indole core has been employed in the construction of kinase inhibitor architectures, including Haspin kinase inhibitors [1]. When tested against kinase panels spanning 70 diverse kinases, compounds incorporating this scaffold class exhibit potent inhibitory activity with measurable selectivity profiles [2]. The C3 bromo handle enables rapid library generation via parallel cross-coupling chemistry, accelerating hit-to-lead timelines in kinase drug discovery programs.

Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Functionalization

The orthogonal functional handles (C3 bromo for cross-coupling, C5 nitrile for hydrogen bonding, C6 fluoro for metabolic modulation) enable sequential diversification without protecting group manipulation at the indole nitrogen [1]. Nucleophilic substitution of the C3 bromo position under phase transfer catalysis provides an alternative diversification route that complements transition metal-catalyzed methodologies [2]. This orthogonal reactivity profile reduces synthetic step count and improves overall yield in multi-step medicinal chemistry sequences compared to scaffolds requiring iterative protection/deprotection or late-stage halogenation.

Quote Request

Request a Quote for 3-Bromo-6-fluoro-1H-indole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.